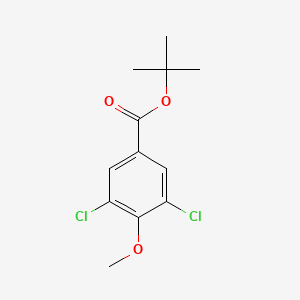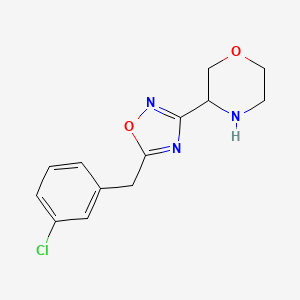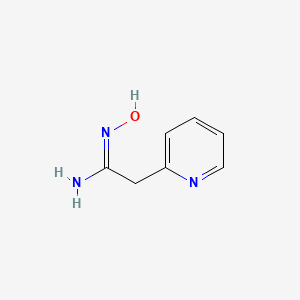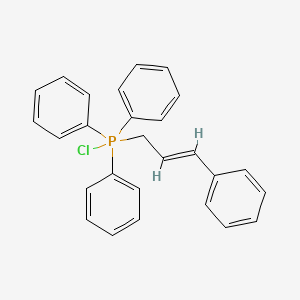
Chloro(cinnamyl)triphenyl-L5-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(cinnamyl)triphenyl-L5-phosphane is an organophosphorus compound with the molecular formula C27H24ClP. It is a derivative of triphenylphosphine, where one of the phenyl groups is substituted with a cinnamyl group and a chlorine atom. This compound is known for its applications in organic synthesis, particularly in the Wittig reaction, which is used to form carbon-carbon double bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(cinnamyl)triphenyl-L5-phosphane typically involves the reaction of triphenylphosphine with cinnamyl chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
Ph3P+CinnamylCl→Ph2P(Cinnamyl)Cl
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Chloro(cinnamyl)triphenyl-L5-phosphane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or alkoxides.
Oxidation Reactions: The phosphane can be oxidized to form phosphine oxides.
Wittig Reactions: It reacts with aldehydes and ketones to form alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Wittig Reactions: The reaction is usually performed in anhydrous conditions using solvents like tetrahydrofuran (THF) or dichloromethane.
Major Products
Substitution Reactions: The major products are substituted phosphines.
Oxidation Reactions: The major product is the corresponding phosphine oxide.
Wittig Reactions: The major products are alkenes.
Aplicaciones Científicas De Investigación
Chloro(cinnamyl)triphenyl-L5-phosphane has several applications in scientific research:
Chemistry: It is widely used in the synthesis of complex organic molecules through the Wittig reaction.
Biology: It is used in the preparation of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism of action of Chloro(cinnamyl)triphenyl-L5-phosphane primarily involves its role as a nucleophile in substitution reactions and as a reagent in the Wittig reaction. In the Wittig reaction, the phosphane forms a ylide intermediate, which reacts with carbonyl compounds to form alkenes. The molecular targets and pathways involved include the formation of carbon-carbon double bonds and the stabilization of reaction intermediates.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A widely used phosphine in organic synthesis.
Methoxymethyltriphenylphosphonium chloride: Another derivative of triphenylphosphine used in the Wittig reaction.
Triphenylphosphine oxide: The oxidized form of triphenylphosphine.
Uniqueness
Chloro(cinnamyl)triphenyl-L5-phosphane is unique due to the presence of the cinnamyl group, which provides additional reactivity and selectivity in chemical reactions. Its ability to participate in both substitution and Wittig reactions makes it a versatile reagent in organic synthesis.
Propiedades
Fórmula molecular |
C27H24ClP |
|---|---|
Peso molecular |
414.9 g/mol |
Nombre IUPAC |
chloro-triphenyl-[(E)-3-phenylprop-2-enyl]-λ5-phosphane |
InChI |
InChI=1S/C27H24ClP/c28-29(25-17-7-2-8-18-25,26-19-9-3-10-20-26,27-21-11-4-12-22-27)23-13-16-24-14-5-1-6-15-24/h1-22H,23H2/b16-13+ |
Clave InChI |
YAUJJPFGMOYCQA-DTQAZKPQSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/CP(C2=CC=CC=C2)(C3=CC=CC=C3)(C4=CC=CC=C4)Cl |
SMILES canónico |
C1=CC=C(C=C1)C=CCP(C2=CC=CC=C2)(C3=CC=CC=C3)(C4=CC=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


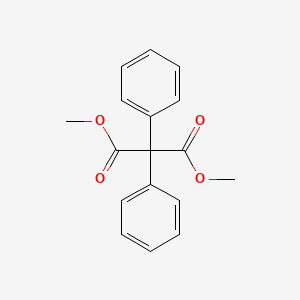
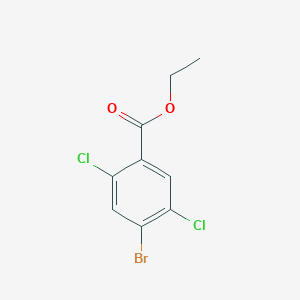

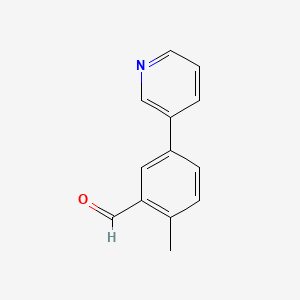

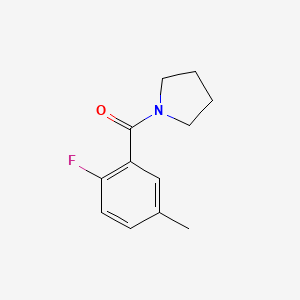
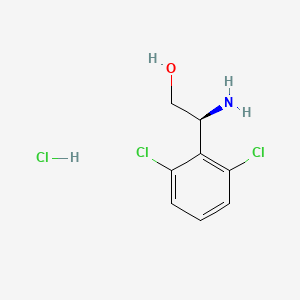
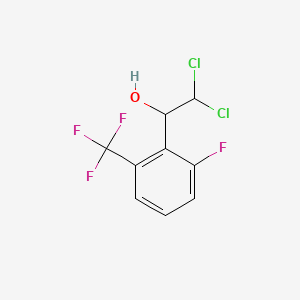

![1-[Bis(4-methylphenyl)methylideneamino]-2-methyl-guanidine](/img/structure/B14021797.png)

